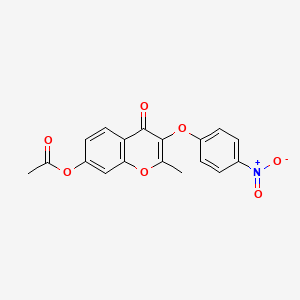

2-methyl-3-(4-nitrophenoxy)-4-oxo-4H-chromen-7-yl acetate

Description

Properties

IUPAC Name |

[2-methyl-3-(4-nitrophenoxy)-4-oxochromen-7-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NO7/c1-10-18(26-13-5-3-12(4-6-13)19(22)23)17(21)15-8-7-14(25-11(2)20)9-16(15)24-10/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQFJOBXIGIQEQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C)OC3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-(4-nitrophenoxy)-4-oxo-4H-chromen-7-yl acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Chromone Core: The chromone core can be synthesized through the cyclization of an appropriate phenolic compound with an ester or acid chloride under acidic or basic conditions.

Acetylation: The final step involves the acetylation of the hydroxyl group on the chromone core using acetic anhydride in the presence of a catalyst such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-(4-nitrophenoxy)-4-oxo-4H-chromen-7-yl acetate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The acetate group can be hydrolyzed to a hydroxyl group under basic conditions.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

Substitution: Sodium hydroxide (NaOH), water

Coupling: Boronic acids, palladium catalysts, bases such as potassium carbonate (K2CO3)

Major Products Formed

Reduction: 2-methyl-3-(4-aminophenoxy)-4-oxo-4H-chromen-7-yl acetate

Hydrolysis: 2-methyl-3-(4-nitrophenoxy)-4-oxo-4H-chromen-7-ol

Coupling: Various biaryl derivatives depending on the coupling partner

Scientific Research Applications

2-methyl-3-(4-nitrophenoxy)-4-oxo-4H-chromen-7-yl acetate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development due to its unique structural features.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methyl-3-(4-nitrophenoxy)-4-oxo-4H-chromen-7-yl acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chromone core can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Chromenone Derivatives

Key Structural Modifications in Analogs

The following table summarizes critical differences between the target compound and its closest analogs:

Electronic and Reactivity Profiles

- Nitro Group (Target Compound): The 4-nitrophenoxy group introduces strong electron-withdrawing effects, reducing electron density on the chromenone core. This enhances electrophilic reactivity, making the compound a candidate for nucleophilic substitution or redox-based interactions .

- Methoxy Group (Analog in ) : The 4-methoxyphenyl substituent donates electron density via resonance, increasing the compound’s stability but reducing reactivity compared to the nitro analog.

Research Findings and Limitations

Key Studies

- Crystallographic Data: While SHELX software is widely used for chromenone structure refinement, crystallographic data for the target compound remain unreported, limiting insights into its solid-state interactions.

- Comparative Bioactivity : Analogs with methoxy or hydroxyl groups (e.g., ) show lower cytotoxicity in vitro compared to nitro- or halogen-substituted derivatives, suggesting a trade-off between reactivity and biocompatibility .

Gaps in Knowledge**

- Limited data exist on the solubility and in vivo toxicity of the target compound.

- The impact of the nitro group on hydrogen-bonding networks (critical for crystal packing ) requires further exploration.

Biological Activity

2-Methyl-3-(4-nitrophenoxy)-4-oxo-4H-chromen-7-yl acetate is a synthetic organic compound belonging to the chromenone family. Its unique structure, characterized by a chromenone core with a nitrophenoxy substituent, positions it as a compound of interest in medicinal chemistry, particularly for its potential biological activities.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 353.30 g/mol. The compound features a chromenone core, which is known for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. Notably, studies have shown that related chromenone derivatives can inhibit cell proliferation and induce apoptosis in breast and lung cancer cells. For instance:

- Cell Proliferation Inhibition : Similar compounds have demonstrated the ability to significantly reduce the viability of cancer cells.

- Apoptosis Induction : Mechanistic studies suggest that these compounds may activate intrinsic apoptotic pathways, leading to programmed cell death in malignant cells.

The mechanism through which this compound exerts its biological effects may involve several pathways:

- Interaction with Enzymes : The compound may bind to specific enzymes involved in cancer progression, inhibiting their activity.

- Molecular Docking Studies : Computational studies have predicted binding affinities to target proteins, providing insights into its potential therapeutic efficacy.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Methylchromone | Lacks nitro and phenoxy groups | Simpler structure; lower biological activity |

| 3-Nitroflavone | Contains a nitro group but lacks acetate functionality | Exhibits different biological properties |

| Coumarin | Basic coumarin structure without additional substituents | Found in many plants; various health benefits |

| 6-Ethylchromone | Similar chromone structure but with ethyl substitution | Different solubility and reactivity |

This comparison highlights the unique structural features of this compound that may contribute to its distinct biological activities and potential applications in medicinal chemistry.

Case Studies and Research Findings

Several studies have explored the pharmacological potential of chromenone derivatives:

- Study on Cell Lines : A study published in Journal of Medicinal Chemistry found that a series of chromenone derivatives exhibited potent cytotoxicity against human breast cancer cell lines (MCF-7) and lung cancer cell lines (A549). The study concluded that the presence of nitro and phenoxy groups significantly enhanced the anticancer activity compared to simpler analogs.

- Molecular Docking Analysis : Another research article utilized molecular docking simulations to determine the binding interactions of this compound with target proteins involved in cell cycle regulation. The results indicated strong binding affinities, suggesting potential as a therapeutic agent against cancer.

Q & A

Q. What are the key synthetic routes for 2-methyl-3-(4-nitrophenoxy)-4-oxo-4H-chromen-7-yl acetate, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves a multi-step process starting with the chromen-4-one core. A common approach includes: (i) Core formation : Condensation of substituted acetophenone derivatives (e.g., 3-hydroxyacetophenone) with nitrophenoxy-substituted reagents. (ii) Acetylation : Introduction of the acetate group at the 7-position via esterification under acidic or basic catalysis. Reaction optimization (e.g., temperature, solvent polarity, and catalyst choice) is critical. For example, sodium ethoxide promotes efficient esterification but may require inert conditions to prevent hydrolysis of the nitro group . Yield improvements (70–85%) are reported using anhydrous DMF as a solvent at 60–80°C .

Q. How is structural characterization performed for this compound, and what analytical techniques are essential?

- Methodological Answer : Characterization requires:

- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns (e.g., nitrophenoxy at C3, acetate at C7).

- High-resolution mass spectrometry (HRMS) to verify molecular formula (C₁₉H₁₅NO₇).

- X-ray crystallography (if crystalline) for absolute configuration determination, as seen in related chromenone derivatives .

- FT-IR to identify key functional groups (e.g., C=O at ~1700 cm⁻¹ for the chromenone core) .

Q. What preliminary biological screening assays are recommended for this compound?

- Methodological Answer : Initial screens should focus on:

- Antioxidant activity : DPPH/ABTS radical scavenging assays (IC₅₀ comparison to ascorbic acid) .

- Enzyme inhibition : Acetylcholinesterase (AChE) or cyclooxygenase (COX) inhibition assays, given structural similarities to bioactive chromenones .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7) to assess dose-dependent effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across studies (e.g., varying IC₅₀ values)?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, solvent used for compound solubilization). Mitigation strategies include:

- Standardized protocols : Use DMSO at <0.1% final concentration to avoid solvent toxicity .

- Replicate validation : Triplicate runs with internal controls (e.g., galantamine for AChE inhibition).

- Orthogonal assays : Confirm COX inhibition via prostaglandin E₂ ELISA alongside enzymatic assays .

Q. What computational methods are suitable for predicting interaction mechanisms between this compound and biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to model binding to AChE or COX-2 active sites, leveraging crystallographic data from Protein Data Bank (e.g., 1DX6 for AChE) .

- Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (GROMACS/AMBER) to validate docking results .

- QSAR modeling : Correlate substituent effects (e.g., nitro group electron-withdrawing properties) with bioactivity .

Q. How does the 4-nitrophenoxy substituent influence the compound’s reactivity and bioactivity compared to analogs (e.g., 4-fluorophenoxy)?

- Methodological Answer :

- Electronic effects : The nitro group enhances electrophilicity, potentially increasing covalent interactions with nucleophilic enzyme residues.

- Bioactivity contrast : Comparative studies show 4-nitrophenoxy derivatives exhibit stronger COX-2 inhibition (IC₅₀ ~5 µM) than 4-fluorophenoxy analogs (IC₅₀ ~15 µM), likely due to improved π-π stacking in hydrophobic binding pockets .

- Synthetic challenges : Nitro groups may complicate purification (e.g., silica gel decomposition); flash chromatography with ethyl acetate/hexane (3:7) is recommended .

Q. What experimental design principles should guide stability studies under physiological conditions?

- Methodological Answer :

- pH-dependent stability : Incubate the compound in buffers (pH 1.2–7.4) at 37°C, sampling at 0, 6, 12, and 24 hours. Analyze degradation via HPLC (C18 column, acetonitrile/water gradient) .

- Light sensitivity : Conduct photostability tests under ICH Q1B guidelines (UV/visible light exposure). Use amber glassware for storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.